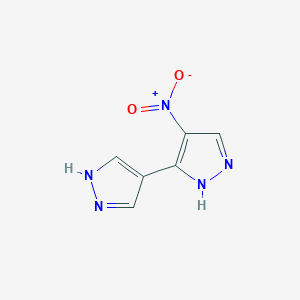
4-NITRO-1H,1'H-3,4'-BIPYRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is a compound belonging to the class of nitropyrazoles, which are known for their high energy content, sensitivity, and thermal stability.
Vorbereitungsmethoden
The synthesis of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves several methods, including the cine substitution of N-nitro groups and the modification of C-nitro groups. One common method involves the nitration of 4,4’-dinitro-1H,1’H-3,3’-bipyrazole . The reaction conditions typically include the use of nitronium tetrafluoroborate (NO2BF4) in the presence of potassium acetate . Industrial production methods often involve large-scale nitration processes under controlled conditions to ensure safety and efficiency .
Analyse Chemischer Reaktionen
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher nitro derivatives.
Substitution: Common reagents for substitution reactions include bromine and sodium hydroxide, which can replace nitro groups with other functional groups. The major products formed from these reactions include aminonitropyrazoles and other polynitro derivatives.
Wissenschaftliche Forschungsanwendungen
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form amino groups, which then interact with various molecular pathways to exert their effects . The compound’s high energy content and thermal stability make it effective in applications requiring controlled energy release .
Vergleich Mit ähnlichen Verbindungen
4-NITRO-1H,1’H-3,4’-BIPYRAZOLE is unique due to its combination of high energy content, sensitivity, and thermal stability. Similar compounds include:
4,4’-dinitro-1H,1’H-3,3’-bipyrazole: Known for its high thermal stability and use in energetic materials.
1,1-diamino-3,3’,5,5’-tetranitro-4,4’-bipyrazole: Notable for its high detonation performance and mechanical insensitivity.
4,4’,5,5’-tetranitro-2H,2’H-3,3’-bipyrazole: Used in the synthesis of high-energy materials with excellent densities and detonation properties.
These compounds share similar structural features but differ in their specific applications and properties, highlighting the versatility and uniqueness of 4-NITRO-1H,1’H-3,4’-BIPYRAZOLE.
Eigenschaften
IUPAC Name |
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)5-3-9-10-6(5)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAXHZQPUJJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C=NN2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,3-bis(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2680421.png)
![N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2680423.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2680425.png)
![ethyl 1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2680426.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)
![3-amino-5-(4-chlorophenyl)-2,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2680430.png)
![4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2680432.png)


![3-(4-fluorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2680436.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)
![7-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2680441.png)
